![molecular formula C18H21N5O2 B2637422 1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-89-9](/img/no-structure.png)
1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, often referred to as MPTP , is an organic compound. It falls under the category of tetrahydropyridines . While MPTP itself lacks psychoactive effects, it holds significant scientific interest due to its role as a precursor to the neurotoxin MPP+ . MPP+ is notorious for causing permanent symptoms of Parkinson’s disease by selectively damaging dopaminergic neurons in the substantia nigra of the brain .
Molecular Structure Analysis
The molecular formula of MPTP is C12H15N , with a molar mass of approximately 173.26 g/mol . Its chemical structure comprises a tetrahydropyridine ring system, with substituents at various positions. The 1-methyl-4-phenylpyridinium (MPP+) cation, derived from MPTP, plays a crucial role in its neurotoxic effects. The specific arrangement of atoms within the imidazo[2,1-f]purine scaffold influences its biological activity .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 40°C (104°F) .
- Boiling Point : Ranges from 128 to 132°C (262 to 270°F) at 12 Torr .
- Solubility in Water : Slightly soluble .
Wirkmechanismus
MPP+ primarily targets dopamine-producing neurons in the pars compacta of the substantia nigra. By disrupting mitochondrial function, it triggers oxidative stress and neuronal death. The resulting loss of dopaminergic neurons leads to the characteristic motor symptoms of Parkinson’s disease, including tremors, rigidity, and bradykinesia .
Safety and Hazards
Zukünftige Richtungen
Research on MPTP continues to explore its role in Parkinson’s disease pathogenesis, potential therapeutic interventions, and novel drug development. Further investigations into its precise mechanisms and interactions within the brain are crucial for advancing our understanding of neurodegenerative disorders .
: MPTP - Wikipedia : 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- - NIST Chemistry WebBook
Eigenschaften
| 872839-89-9 | |
Molekularformel |
C18H21N5O2 |
Molekulargewicht |
339.399 |
IUPAC-Name |
4-methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H21N5O2/c1-4-8-23-16(24)14-15(20(3)18(23)25)19-17-21(9-10-22(14)17)13-7-5-6-12(2)11-13/h5-7,11H,4,8-10H2,1-3H3 |
InChI-Schlüssel |
KRVNERZDHNEZET-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)
![5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2637340.png)
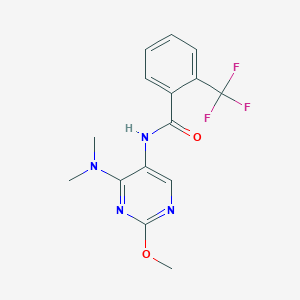
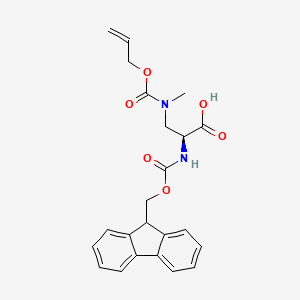
![6-chloro-N-[5-fluoro-2-(2-methoxyethoxy)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2637345.png)

![N-pentyl-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2637347.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)
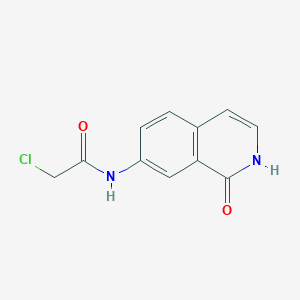
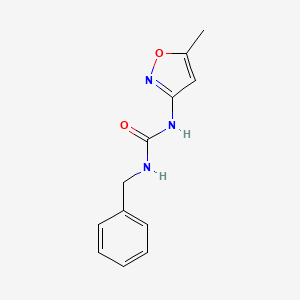
![N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide](/img/structure/B2637356.png)
![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)
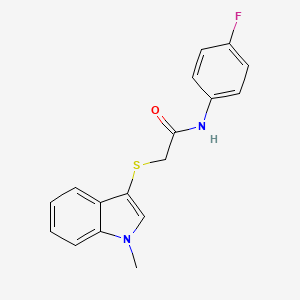
![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)
